

Unraveling the Crystalline Properties of Luteolin: A Technical Guide

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Compound of Interest

Compound Name: *Etiolin*

Cat. No.: *B1213566*

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Disclaimer: Initial searches for "**etiolin**" yielded limited experimental data. The primary source, PubChem, lists "luteolin" as a synonym for **etiolin**. However, the provided IUPAC name for **etiolin**, (3S,8S,9S,10R,13S,14S,16R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol, does not correspond to the chemical structure of luteolin. Given the scarcity of data for a compound with this specific IUPAC name and the commonality of luteolin in scientific literature, this guide will focus on the physical properties of crystalline luteolin. It is presumed that the user's interest lies in the well-documented flavonoid, luteolin.

Introduction

Luteolin (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one) is a naturally occurring flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs.^[1] Its diverse pharmacological activities, such as antioxidant, anti-inflammatory, and anticancer properties, have made it a subject of intense research in drug development.^{[2][3]} Understanding the physical properties of its crystalline form is paramount for formulation development, ensuring stability, bioavailability, and consistent manufacturing of luteolin-based therapeutics. This technical guide provides a comprehensive overview of the known physical properties of crystalline luteolin, detailed experimental protocols for its characterization, and a summary of its biological significance.

Physicochemical Properties

The fundamental physicochemical properties of luteolin are summarized in the table below. These computed values provide a foundational understanding of the molecule.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ O ₆	PubChem
Molecular Weight	286.24 g/mol	PubChem
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one	[1]
CAS Number	491-70-3	PubChem

Crystalline and Thermal Properties

The crystalline nature and thermal behavior of a compound are critical for its handling, processing, and stability.

Property	Value	Experimental Conditions
Melting Point	Sharp melting point expected for a pure crystalline solid.[4]	Determined by introducing a small amount into a capillary tube and heating slowly.[4]
Thermal Stability	Data not explicitly found for etiolin.	Typically assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Solubility Profile

The solubility of luteolin in various solvents is a key parameter for its extraction, purification, and formulation.

Solvent	Solubility (mg/mL)	Temperature (°C)
Dimethyl sulfoxide (DMSO)	> 8	27
Tetrahydrofuran (THF)	~0.30	27
Butanol	> 8	27
1,4-Dioxane	Not specified	27
Methanol	> 1	27
Diethyl ether	< 1	27
Ethanol	> 8	27
Ethyl acetate	> 1	27
Acetone	Not specified	27
Propanol	> 8	27
Acetonitrile	< 1	27
Dichloromethane	Very low	27
Water	< 1	27
Toluene	Insoluble	27
Benzene	Insoluble	27

Note: The solubility data is primarily derived from studies on luteolin.[\[5\]](#)[\[6\]](#)

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure and purity of crystalline luteolin.

Technique	Key Observations
^1H NMR	Provides information on the chemical environment of hydrogen atoms. [7] [8] [9]
^{13}C NMR	Characterizes the carbon skeleton of the molecule. [10] [11]
Infrared (IR)	Identifies functional groups present in the molecule.
UV-Vis	Shows characteristic absorption peaks in the UVA and UVB regions, typically around 255-265 nm and 340-350 nm. [12] [13] [14] [15]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of crystalline luteolin.

Crystallization

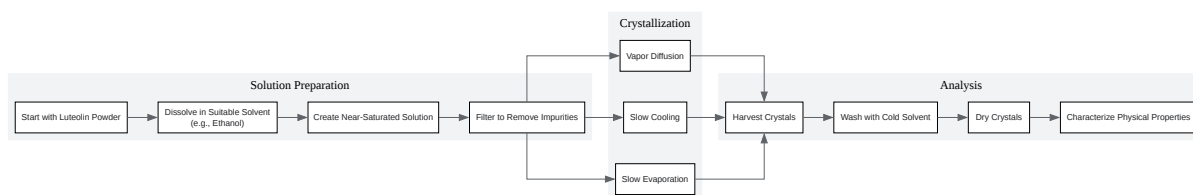
The production of high-quality crystals is the first step in determining the physical properties of a solid-state material.

Protocol: Slow Evaporation Crystallization[\[16\]](#)[\[17\]](#)

- Prepare a near-saturated solution of luteolin in a suitable solvent (e.g., ethanol, methanol).
- Filter the solution to remove any insoluble impurities.
- Transfer the filtrate to a clean vial.
- Cover the vial with a perforated cap to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the size and number of perforations.
- Allow the vial to stand undisturbed at a constant temperature.
- Monitor the vial for crystal formation over several days to weeks.

- Once suitable crystals have formed, they can be carefully removed from the mother liquor for analysis.

Diagram: Crystallization Workflow



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Caption: General workflow for the crystallization of luteolin.

Powder X-ray Diffraction (PXRD)

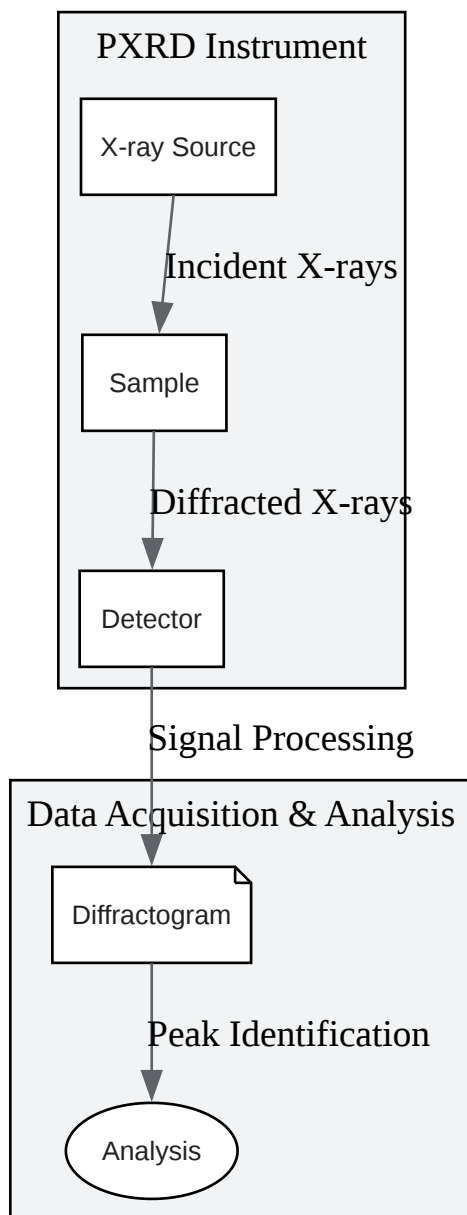
PXRD is a fundamental technique for identifying the crystalline phase and assessing the purity of a powdered sample.^[18]

Protocol: PXRD Analysis^[19]

- Finely grind a small amount of the crystalline luteolin sample to a homogenous powder.
- Mount the powdered sample onto a sample holder.
- Place the sample holder into the diffractometer.
- Set the instrument parameters, including the X-ray source (e.g., Cu K α radiation), voltage, current, and scan range (typically 2θ from 5° to 50°).

- Initiate the scan and collect the diffraction pattern.
- Analyze the resulting diffractogram to identify the characteristic peaks (2θ values) and their intensities.

Diagram: PXRD Experimental Setup



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Caption: Simplified schematic of a powder X-ray diffraction experiment.

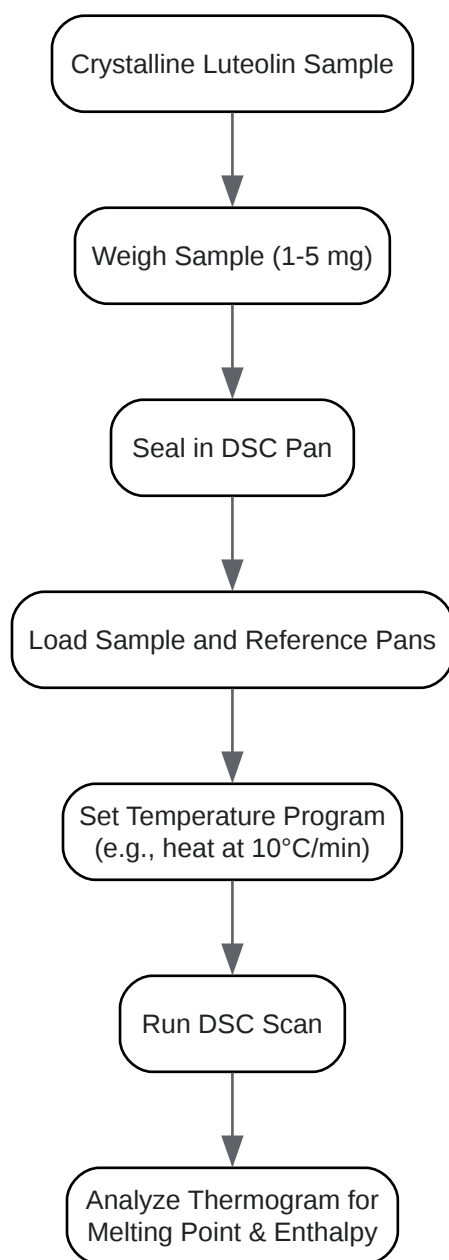
Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and heat of fusion.

Protocol: DSC Analysis

- Accurately weigh a small amount (1-5 mg) of the crystalline luteolin sample into a DSC pan.
- Seal the pan and place it in the DSC instrument.
- Place an empty, sealed reference pan in the reference holder.
- Set the experimental parameters, including the starting and ending temperatures, and the heating rate (e.g., 10 °C/min).
- Purge the sample chamber with an inert gas (e.g., nitrogen).
- Initiate the temperature scan and record the heat flow as a function of temperature.
- Analyze the resulting thermogram to determine the onset temperature and peak maximum of any thermal events, such as melting.

Diagram: DSC Workflow



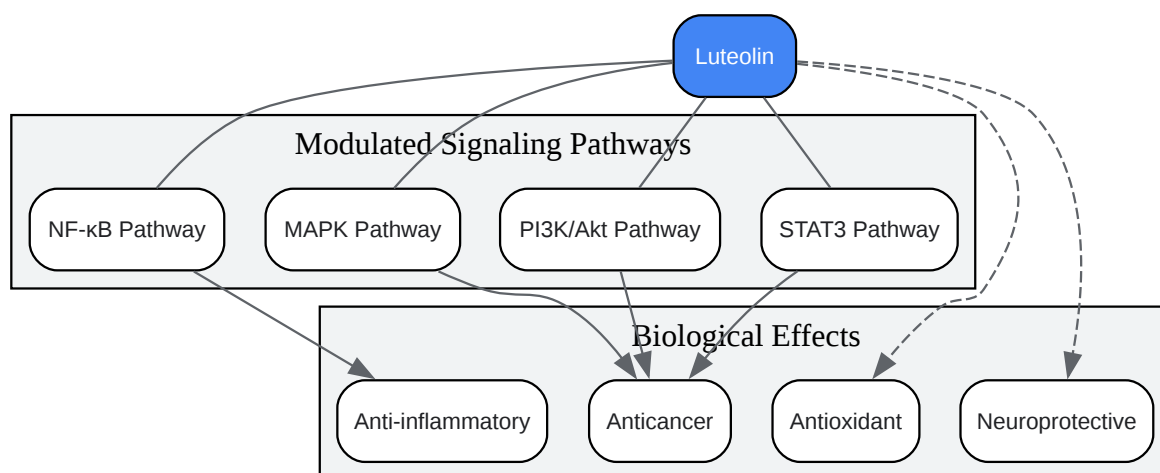
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Caption: Workflow for Differential Scanning Calorimetry analysis.

Biological Significance and Signaling Pathways

Luteolin is known to modulate various signaling pathways, contributing to its wide range of biological activities.^{[1][20]} While the term "**etioli**n" is associated with ethylene signaling in some contexts, this is likely a misinterpretation, as ethylene is a plant hormone with a distinct signaling cascade.^{[21][22][23][24][25]}

Diagram: Simplified Overview of Luteolin's Biological Targets



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Caption: Luteolin's interaction with key signaling pathways.

Conclusion

This technical guide provides a consolidated overview of the physical properties of crystalline luteolin, a flavonoid of significant interest in pharmaceutical research. The presented data and experimental protocols offer a valuable resource for scientists and researchers in the field of drug development. While the initial query for "**etiolin**" led to a compound with limited available data, the comprehensive information on its likely intended synonym, luteolin, serves as a robust foundation for further investigation and application. The provided methodologies for crystallization and characterization are fundamental to ensuring the quality and consistency of luteolin for preclinical and clinical studies. Further research into the solid-state properties of luteolin, including polymorphism and co-crystallization, will be crucial for optimizing its therapeutic potential.

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